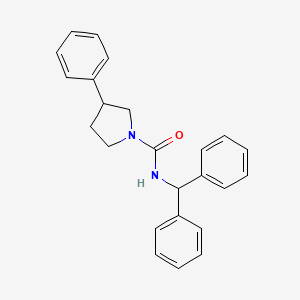
tert-Butyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate
Overview
Description
“tert-Butyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate” is a novel compound with potential applications in various fields of research and industry. It has a CAS Number of 1052705-07-3 .
Molecular Structure Analysis
The molecular formula of this compound is C16H22FN3O4 . This indicates that it contains 16 carbon atoms, 22 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
The molecular weight of the compound is 339.36 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the sources I found .Scientific Research Applications
Chemical Synthesis
As a tert-butyl carbamate, this compound can be involved in the protection of amines in synthetic chemistry. This application is crucial for creating complex molecules while preventing unwanted reactions at the amine site during multi-step syntheses .
Environmental Science
Research into the environmental fate of this compound, including its biodegradability and potential as an environmental contaminant, is essential. This could lead to insights into the compound’s impact on ecosystems and inform regulatory decisions .
properties
IUPAC Name |
tert-butyl N-[1-(3-fluoro-2-nitrophenyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)18-11-7-9-19(10-8-11)13-6-4-5-12(17)14(13)20(22)23/h4-6,11H,7-10H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOROJTWPABEWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


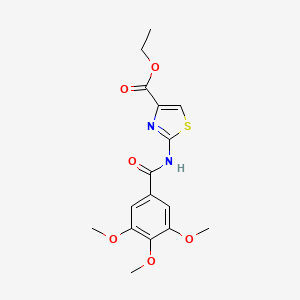


![7-(tert-butyl)-3-cinnamyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2782620.png)
![Ethyl 3-(4-methylphenyl)-4-oxo-5-[(2-phenylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2782621.png)
![N-[(5-bromopyrazin-2-yl)methyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B2782625.png)
![6-(3-Methoxyphenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B2782626.png)
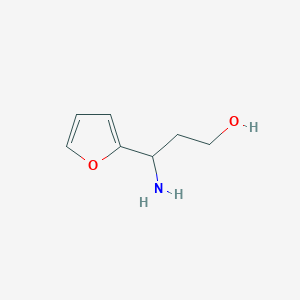
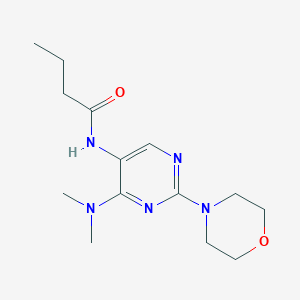

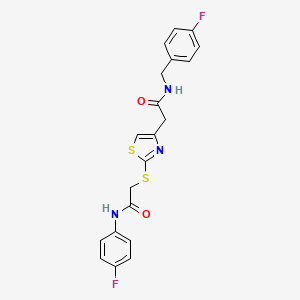
![1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2782636.png)
